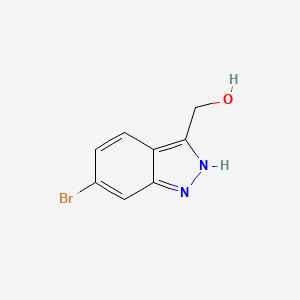

(6-Bromo-1H-indazol-3-yl)methanol

描述

Strategic Importance of Indazole-Containing Compounds in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in medicinal chemistry. nih.govnih.gov Often referred to as a "privileged scaffold," this motif is found in a multitude of synthetic compounds that exhibit a wide array of pharmacological activities. pnrjournal.com The versatility of the indazole ring allows for diverse substitutions, leading to derivatives with significant therapeutic potential against various diseases. nih.govresearchgate.net

Indazole-containing compounds are integral to numerous approved drugs and clinical candidates. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Benzydamine serves as a non-steroidal anti-inflammatory drug. pnrjournal.com The broad biological profile of indazole derivatives includes anti-inflammatory, anti-tumor, anti-HIV, antibacterial, and antifungal properties. nih.gov This wide spectrum of activity has cemented the indazole scaffold as a high-value structure for the design and development of new pharmaceutical agents. pnrjournal.comresearchgate.net The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more commonly utilized isomer in drug synthesis. nih.govnih.gov

Overview of Research Trajectories for (6-Bromo-1H-indazol-3-yl)methanol

This compound is a heterocyclic alcohol that has garnered attention primarily as a versatile building block in organic synthesis. Its structure combines the reactive potential of the indazole core with a functional methanol (B129727) group and a bromine atom, which can be readily modified through various chemical reactions. The bromine atom at the 6-position, in particular, enhances its reactivity and utility as a precursor for more complex molecules. chemimpex.com

While direct research into the biological activity of this compound itself is limited, its significance lies in its application as a key intermediate. The broader class of 6-bromo-1H-indazole derivatives is actively explored for creating novel compounds with therapeutic potential. For example, the 6-bromo-1H-indazole core has been used to synthesize a series of 1,2,3-triazole analogues evaluated for their antimicrobial efficacy. researchgate.netbanglajol.info This research demonstrates the utility of the 6-bromo-indazole moiety as a starting point for developing new biologically active agents through techniques like click chemistry. researchgate.net

Furthermore, related compounds such as 6-Bromo-1H-indazol-3-yl-amine are recognized as crucial components in the synthesis of kinase inhibitors, with applications in the fields of oncology and neurology. chemimpex.com The strategic placement of the bromine atom allows for targeted modifications, making these compounds valuable for developing novel therapeutic agents. chemimpex.com Therefore, the research trajectory for this compound is primarily focused on its role in synthetic pathways that lead to diverse and potentially patentable molecules for pharmaceutical and agrochemical development. chemimpex.combldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885518-29-6 |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| MDL Number | MFCD07357298 |

| Appearance | Solid |

| Storage | Sealed in dry, 2-8°C |

Data sourced from BLDpharm and Sigma-Aldrich. bldpharm.comsigmaaldrich.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Bromo-1H-indazol-3-yl-amine |

| Pazopanib |

Structure

3D Structure

属性

IUPAC Name |

(6-bromo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUYPALCWONDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646114 | |

| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-29-6 | |

| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 6 Bromo 1h Indazol 3 Yl Methanol

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol functionality in (6-Bromo-1H-indazol-3-yl)methanol is a key site for derivatization, enabling the introduction of various functional groups through esterification, etherification, oxidation, and reduction processes.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding esters. For instance, the synthesis of methyl 2-(6-bromo-1H-indazol-3-yl)acetate has been reported, indicating that the hydroxyl group can be derivatized to form an ester linkage. ambeed.com

Etherification: Etherification, such as the Williamson ether synthesis, provides a route to a variety of ethers. This typically involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. While specific examples for the direct etherification of this compound are not extensively documented in the reviewed literature, the general principles of ether synthesis are applicable. beilstein-journals.org The synthesis of related N-alkylated indazole derivatives often employs similar reaction conditions, suggesting the feasibility of O-alkylation under appropriate circumstances. nih.govresearchgate.net

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Acyl chloride, pyridine, CH2Cl2 | (6-Bromo-1H-indazol-3-yl)methyl ester | General procedure. |

| Etherification | NaH, Alkyl halide, THF | (6-Bromo-1H-indazol-3-yl)methoxymethyl ether | General procedure based on Williamson ether synthesis. |

Oxidation and Reduction Processes

The oxidation state of the hydroxymethyl group can be modulated to yield aldehydes, carboxylic acids, or the corresponding methyl group.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent. Mild oxidation conditions, such as those employed in the Swern oxidation (oxalyl chloride, DMSO, triethylamine), can selectively produce 6-bromo-1H-indazole-3-carbaldehyde. alfa-chemistry.com Stronger oxidizing agents will lead to the formation of 6-bromo-1H-indazole-3-carboxylic acid. The synthesis of this carboxylic acid derivative has been documented, implying a successful oxidation from a suitable precursor. prepchem.com

Reduction: The reduction of the hydroxyl group to a methyl group can be achieved, although direct reduction is challenging. More commonly, the related carboxylic acid or ester is reduced. For example, the reduction of 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF has been reported to yield the corresponding reduced product. prepchem.com This suggests that a similar strategy could be applied to derivatives of this compound.

Table 2: Examples of Oxidation and Reduction Reactions

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Oxidation to Aldehyde | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C | 6-Bromo-1H-indazole-3-carbaldehyde | Swern oxidation conditions. |

| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4) | 6-Bromo-1H-indazole-3-carboxylic acid | General procedure. |

| Reduction of related ester | LiAlH4, THF, reflux | 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole | Reduction of a related piperidine (B6355638) carboxylate. prepchem.com |

Reactions at the Bromo Position of the Indazole Ring

The bromine atom at the 6-position of the indazole ring is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the bromo position.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. This reaction involves the coupling of the bromo-indazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov For instance, 5-bromo-1H-indazol-3-amine has been successfully coupled with various substituted boronic acid esters to yield the corresponding aryl-substituted indazoles. nih.gov It is important to note that the hydroxyl group of this compound may require protection prior to the cross-coupling reaction to avoid side reactions.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo-indazole with amines in the presence of a palladium catalyst and a base. This reaction is highly effective for synthesizing a wide range of N-aryl and N-heteroaryl indazole derivatives.

C-O Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, can be employed to form C-O bonds by coupling the bromo-indazole with alcohols or phenols. organic-chemistry.org This provides a route to aryloxy-substituted indazoles.

Table 3: Examples of Cross-Coupling Reactions

| Coupling Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Suzuki-Miyaura (C-C) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., dioxane/water) | 6-Aryl-1H-indazol-3-yl)methanol derivative | General procedure; may require O-protection. |

| Buchwald-Hartwig (C-N) | Amine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), solvent (e.g., toluene) | (6-(Amino)-1H-indazol-3-yl)methanol derivative | General procedure; may require O-protection. |

| Ullmann (C-O) | Phenol, CuI, base (e.g., K2CO3), solvent (e.g., DMF) | (6-Phenoxy-1H-indazol-3-yl)methanol derivative | General procedure; may require O-protection. |

Substituent Effects and Tautomerism within the Indazole System

The reactivity and regioselectivity of reactions involving this compound are significantly influenced by the electronic properties of the substituents and the tautomeric equilibrium of the indazole ring.

The indazole ring can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atoms (N1 or N2) can have a profound impact on the compound's reactivity. Generally, the 1H-tautomer is thermodynamically more stable. organic-chemistry.org However, the nature and position of substituents on the indazole ring can influence the tautomeric equilibrium. beilstein-journals.org

The electronic nature of the substituent at the 3-position, in this case, a hydroxymethyl group, and the bromo substituent at the 6-position, will affect the nucleophilicity of the nitrogen atoms and the electron density of the benzene (B151609) ring. For instance, in N-alkylation reactions, the regioselectivity (N1 vs. N2 alkylation) is highly dependent on the steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions such as the choice of base and solvent. nih.govnih.govwuxibiology.com Studies on related 3-substituted indazoles have shown that electron-withdrawing groups at the 3-position can favor N1-alkylation under certain conditions. nih.gov The interplay of these factors is crucial for predicting and controlling the outcome of derivatization reactions.

Biological Activities and Pharmacological Investigations of 6 Bromo 1h Indazol 3 Yl Methanol and Its Derivatives

Modulation of Cellular Signaling Pathways by Indazole Derivatives

Indazole derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways involved in cell fate decisions like proliferation and apoptosis.

Investigation of Nuclear Factor-κB (NF-κB) Signaling Pathway Inhibition

While the broad anti-inflammatory activities of indazole derivatives are well-documented, often implicating the modulation of pro-inflammatory signaling pathways, specific detailed studies on the direct inhibition of the Nuclear Factor-κB (NF-κB) pathway by (6-Bromo-1H-indazol-3-yl)methanol or its close derivatives are not extensively covered in the currently available literature. However, the known anti-inflammatory properties of the indazole class of compounds, such as the widely used nonsteroidal anti-inflammatory drug Benzydamine, suggest that interference with the NF-κB pathway is a likely mechanism of action for some derivatives. austinpublishinggroup.comwikipedia.org

Implications for Cell Proliferation and Apoptosis in Disease Models

A significant body of research highlights the ability of indazole derivatives to inhibit cell proliferation and induce apoptosis in various disease models, particularly in cancer. These compounds often target the machinery that regulates cell cycle progression and programmed cell death.

One study reported that an indazole derivative, compound 2f , effectively inhibited the proliferation of 4T1 breast cancer cells. nih.gov Treatment with this compound led to a dose-dependent increase in apoptosis, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in these cells, indicating the involvement of the mitochondrial pathway of apoptosis. nih.gov

In another investigation, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activities. nih.govresearchgate.netsemanticscholar.org Among them, compound 6o demonstrated a notable inhibitory effect on the K562 chronic myeloid leukemia cell line. researchgate.netsemanticscholar.org Mechanistic studies revealed that compound 6o could induce apoptosis and affect the cell cycle, potentially by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway. researchgate.netsemanticscholar.org

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Indazole derivative 2f | 4T1 (Breast Cancer) | Inhibited proliferation and colony formation. Promoted apoptosis via upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2. Decreased mitochondrial membrane potential and increased ROS. | nih.gov |

| 1H-indazole-3-amine derivative 6o | K562 (Chronic Myeloid Leukemia) | Exhibited promising inhibitory effect (IC50 = 5.15 µM). Induced apoptosis and affected cell cycle, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway. | researchgate.netsemanticscholar.org |

Exploration of Specific Molecular Targets and Mechanisms of Action

The pharmacological effects of indazole derivatives are rooted in their interactions with specific molecular targets, which have been explored through various biochemical and biophysical assays.

Enzyme Kinetics and Inhibition Studies

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling. Several indazole-based compounds have been developed as potent kinase inhibitors. nih.govnih.gov

Derivatives of the indazole scaffold have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Interleukin-2-inducible T-cell kinase (ITK). nih.govnih.gov For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as FGFR inhibitors. nih.gov Another study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with an IC50 value of 15.0 nM. nih.gov Further optimization led to a derivative with an even more potent FGFR1 inhibition (IC50 = 2.9 nM). nih.gov

| Indazole Derivative Class | Target Enzyme | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 3-Aryl-indazole derivatives | pan-Trk | TRKA IC50 values as low as 0.3 nM for optimized compounds. | nih.gov |

| 1H-Indazole-3-carboxamide derivatives | GSK-3β | IC50 values down to 0.35 μM for methoxy (B1213986) derivatives. | nih.gov |

| Indazole-pyrimidine-based derivatives | VEGFR-2 | Enhanced activity with sulfonamide substitution (IC50 = 34.5 nM), comparable to pazopanib. | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 | FGFR1 | IC50 = 15.0 nM | nih.gov |

| Optimized 1H-indazol-3-amine derivative 99 | FGFR1 | IC50 = 2.9 nM | nih.gov |

| 3-Substituted 1H-indazoles | IDO1 | IC50 values of 720 nM and 770 nM for the most potent derivatives. | nih.gov |

Receptor Binding Affinity and Selectivity Profiling

Beyond enzyme inhibition, indazole derivatives have also been developed as ligands for various cellular receptors. A class of indazole-derived compounds has been identified as novel bradykinin (B550075) B1 receptor antagonists, with several compounds exhibiting low-nanomolar affinity for the human B1 receptor. nih.gov Theoretical studies involving docking and molecular dynamics simulations have also explored the interactions of dimeric indazoles with the VEGFR2 binding pocket, confirming their potential to bind efficiently within the kinase cavity. mdpi.com More recently, a novel carbohydrate-substituted indazole derivative was found to target the sodium-glucose cotransporter 1 (SGLT1), which in turn binds to and stabilizes VEGFR2. biorxiv.org

| Indazole Derivative Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| Indazole derivatives | Bradykinin B1 Receptor | Identified as novel antagonists with low-nanomolar affinity for the human receptor. | nih.gov |

| Dimeric indazoles | VEGFR2 | Docking and MD simulations confirmed efficient binding into the kinase pocket. | mdpi.com |

| Carbohydrate-substituted indazole derivative | SGLT1 | Identified as a target, leading to instability and degradation of VEGFRs. | biorxiv.org |

In Vitro Pharmacological Efficacy Studies

The therapeutic potential of indazole derivatives has been extensively evaluated through in vitro pharmacological studies, particularly assessing their anti-proliferative activity against various cancer cell lines.

A study on a series of indazole derivatives reported that compound 2f showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.gov In another example, 1H-indazole-3-amine derivatives were tested against a panel of human cancer cell lines, with compound 6o showing an IC50 value of 5.15 µM against the K562 cell line and demonstrating good selectivity over normal cells. researchgate.netsemanticscholar.org Furthermore, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity, with compounds 11c and 11d showing higher inhibitory activity against the HEP3BPN 11 liver cancer cell line compared to the standard drug methotrexate. researchgate.net

| Indazole Derivative | Cancer Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|

| Indazole derivative 2f | Various cancer cell lines | 0.23–1.15 μM | nih.gov |

| 1H-indazole-3-amine derivative 6o | A549 (Lung) | 5.15 µM (for K562) | researchgate.netsemanticscholar.org |

| K562 (Chronic Myeloid Leukemia) | |||

| PC-3 (Prostate) | |||

| Hep-G2 (Hepatoma) | |||

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives 11c and 11d | HEP3BPN 11 (Liver) | Showed higher inhibitory activity than methotrexate. | researchgate.net |

| MDA 453 (Breast), HL 60 (Leukemia) |

Cell-Based Assays in Cancer Cell Lines

Derivatives of 6-bromo-1H-indazole have been the subject of multiple investigations to determine their cytotoxic and antiproliferative effects against various human cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery.

One study synthesized a series of novel 1H-indazole-3-amine derivatives and evaluated their inhibitory activities against a panel of human cancer cell lines. nih.govnih.gov The antiproliferative activity was assessed using the methyl thiazolyl tetrazolium (MTT) assay. nih.govnih.gov Among the synthesized compounds, one derivative, designated as 6o , demonstrated a promising inhibitory effect, particularly against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.govnih.gov This compound also showed considerable selectivity for cancer cells over normal cells, with an IC₅₀ of 33.2 µM in human embryonic kidney (HEK-293) cells. nih.govnih.gov Further investigation revealed that compound 6o induced apoptosis and affected the cell cycle in K562 cells in a concentration-dependent manner, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govnih.gov

Another research effort focused on synthesizing (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole derivatives and evaluating their anticancer properties. nih.gov One of these derivatives, 2f , exhibited inhibitory activity against the proliferation, migration, and invasion of the 4T1 breast cancer cell line. nih.gov This compound was also shown to induce apoptosis and suppress tumor growth in vivo, identifying it as a potential small molecule anticancer agent. nih.gov

Furthermore, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their ability to inhibit the viability of three human cancer cell lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia). nih.gov The MTT reduction assay was used to assess the anticancer activity. nih.gov Compounds 11c and 11d from this series showed higher inhibitory activity against the HEP3BPN 11 liver cancer cell line when compared to the standard drug, methotrexate. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | Inhibitory | 5.15 | nih.govnih.gov |

| 6o | HEK-293 (Normal Kidney) | Cytotoxicity | 33.2 | nih.govnih.gov |

| 2f | 4T1 (Breast Cancer) | Inhibitory | Not Specified | nih.gov |

| 11c | HEP3BPN 11 (Liver Cancer) | Inhibitory | More potent than methotrexate | nih.gov |

| 11d | HEP3BPN 11 (Liver Cancer) | Inhibitory | More potent than methotrexate | nih.gov |

Assessment of Anti-Inflammatory Potency in Cellular Models

The anti-inflammatory potential of indazole derivatives has also been a focus of pharmacological research. Inflammation is a key pathological process in a multitude of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

A computational study investigated newly developed 1H-indazole compounds for their potential to treat inflammation by targeting the cyclooxygenase-2 (COX-2) enzyme. banglajol.info Through molecular docking and molecular dynamics simulation studies, a derivative named (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone was identified as having a significant binding affinity to the COX-2 enzyme, with a binding energy value of -8.49 kcal/mol. banglajol.info This suggests that it may act as a potent anti-inflammatory agent by inhibiting this key enzyme in the inflammatory cascade. banglajol.info

In another study, a series of 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their biological activities. researchgate.net Within this series, compounds B1, B3, B4, and B9 exhibited significant anti-inflammatory activity, while compounds B2, B5, B6, B7, and B8 showed mild to moderate activity. researchgate.net While the specific cellular models and quantitative data for the anti-inflammatory assays were not detailed in the provided abstract, the findings indicate that the 6-bromo-1H-indazole scaffold is a viable starting point for the development of novel anti-inflammatory agents. researchgate.net

Table 2: Anti-Inflammatory Potential of this compound Derivatives

| Compound/Derivative Class | Target/Model | Finding | Source |

|---|---|---|---|

| (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone | COX-2 Enzyme (Computational) | Significant binding affinity (-8.49 kcal/mol) | banglajol.info |

| 1,2,3-Triazole derivatives of 6-bromo-1H-indazole (B1, B3, B4, B9) | Not Specified | Significant anti-inflammatory activity | researchgate.net |

| 1,2,3-Triazole derivatives of 6-bromo-1H-indazole (B2, B5, B6, B7, B8) | Not Specified | Mild to moderate anti-inflammatory activity | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation between Molecular Structure and Biological Response

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. mdpi.com The 6-bromo substitution, in particular, can significantly affect the compound's lipophilicity and electronic characteristics, which may enhance its ability to penetrate bacterial cells and interact with biological targets. researchgate.net

Systematic modifications of the (6-Bromo-1H-indazol-3-yl)methanol structure have led to the discovery of derivatives with a range of biological activities. Research has shown that the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a crucial role in inhibitory activities against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com

For instance, a series of 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. researchgate.net In this study, the methanol (B129727) group at the C3 position was modified into a larger substituent via a linker to the N1 position of the indazole. The study found that certain substitutions on the appended arylacetamide moiety resulted in moderate to good antimicrobial activity against various bacterial and fungal strains. researchgate.net Specifically, compounds with certain electronic and steric properties on the phenyl ring of the acetamide (B32628) showed enhanced activity, highlighting the importance of this distal substitution. researchgate.net

Another study focused on synthesizing a series of (E)-3-(3,5-dimethoxystyryl)-1H-indazole derivatives, where the C3-methanol group was replaced by a substituted styryl group and the C6-bromo was used as a handle for further modifications via Suzuki coupling. nih.gov These compounds were evaluated as potential anti-cancer agents. The exchange of hydrophilic and hydrophobic groups at the C3 and C6 positions was investigated to determine its effect on anti-cancer activity. nih.gov

The following table summarizes the impact of substitutions on the biological activity of 6-bromo-1H-indazole derivatives based on published research findings.

| Parent Scaffold | Position of Substitution | Substituent | Observed Biological Activity | Reference |

| 6-Bromo-1H-indazole | N1 and C3 (via triazole linkage) | Variously substituted N-arylacetamides | Antimicrobial (antibacterial and antifungal) | researchgate.net |

| 6-Bromo-1H-indazole | C3 and C6 | C3: (E)-3,5-dimethoxystyryl; C6: Substituted phenyls/heterocycles | Anticancer | nih.gov |

| 1H-Indazole | C4 and C6 | Amino-methyl-phenol | IDO1 Inhibition | mdpi.com |

| 1H-Indazole | C3 | Substituted Benzimidazole | FGFR Kinase Inhibition | mdpi.com |

The stereochemical configuration of a molecule can be critical for its biological activity, often determining how it fits into the active site of a protein or receptor. For chiral molecules, one enantiomer or diastereomer frequently exhibits significantly higher potency than its counterpart. mdpi.com

While specific studies focusing exclusively on the stereoisomers of this compound are not prevalent in the reviewed literature, the principle of stereospecificity is well-established for related bioactive molecules. For example, in the case of acivicin (B1666538) derivatives, the stereochemistry at the alpha-carbon is crucial for recognition by amino acid transporters and for its ultimate biological effect. mdpi.com Only the natural (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant potency in inhibiting the growth of Plasmodium falciparum. mdpi.com This highlights that if a chiral center were to be introduced into the this compound structure, for instance by modifying the methanol group, the resulting stereoisomers would likely exhibit different biological activities and selectivities.

Preclinical Development and Therapeutic Prospects

In Vitro Assessment of Efficacy and Safety Profiles

Direct in vitro efficacy and safety data for (6-bromo-1H-indazol-3-yl)methanol are not extensively documented in publicly available research. However, the broader class of indazole derivatives has been the subject of numerous studies, providing a basis for understanding its potential biological activities. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov

Research on analogous compounds offers a glimpse into the potential efficacy of the 6-bromo-1H-indazole scaffold. For example, a series of novel 1,2,3-triazole derivatives incorporating the 6-bromo-1H-indazole moiety has been synthesized and evaluated for antimicrobial activity. researchgate.netbanglajol.info These studies demonstrate that the 6-bromo-1H-indazole core can serve as a foundation for molecules with measurable biological effects.

In the context of oncology, various substituted indazole derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines. nih.gov One study on 1H-indazole-3-amine derivatives, which share a core structure with this compound, identified a compound with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.gov This particular derivative also showed selectivity for cancer cells over normal cells. nih.gov

Table 1: Anti-proliferative Activity of a Related Indazole Derivative (Compound 6o) nih.gov

| Cell Line | Description | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >40 |

| PC-3 | Prostate Cancer | >40 |

| Hep-G2 | Hepatoma | >40 |

| HEK-293 | Normal Human Embryonic Kidney | 33.2 |

The safety profile of this compound has not been specifically detailed. However, related compounds offer some insights. For instance, the aforementioned 1H-indazole-3-amine derivative (compound 6o) exhibited a higher IC50 value in normal HEK-293 cells compared to the K562 cancer cell line, suggesting a degree of selectivity that is a positive attribute in a safety assessment. nih.gov

Lead Optimization Strategies Based on Indazole Scaffolds

The indazole ring system is a versatile scaffold for lead optimization in drug discovery. rsc.org Its structure allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the molecule. The high reactivity at positions 1 and 3 of the indazole ring makes it particularly suitable for chemical derivatization. nbinno.com

Lead optimization strategies for indazole-based compounds often involve techniques such as:

Suzuki Coupling: This cross-coupling reaction is frequently used to introduce aryl or heteroaryl groups at specific positions on the indazole ring, which can significantly impact biological activity. For example, the Suzuki coupling of 6-bromo-3-iodo-1H-indazole with various boronic acids has been employed to create a library of derivatives for anticancer screening. rsc.org

Molecular Hybridization: This strategy involves combining the indazole scaffold with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities. nih.gov

Scaffold Hopping: In some cases, the indazole core may be used to replace another heterocyclic system in a known drug molecule to improve its properties, such as potency, selectivity, or pharmacokinetic profile.

The 6-bromo substituent on the indazole ring of this compound is a particularly useful handle for lead optimization, as it provides a site for further chemical modifications through reactions like the Suzuki or Heck couplings. rsc.org The methanol (B129727) group at the 3-position can also be modified, for example, by conversion to an ether, ester, or amine, to explore the structure-activity relationships of the resulting derivatives.

Potential Therapeutic Applications in Oncology and Inflammatory Diseases

The indazole scaffold is present in a number of approved drugs and clinical candidates, highlighting its therapeutic potential. nih.gov While this compound itself has not been directly implicated in clinical applications, its structural features suggest potential in oncology and the treatment of inflammatory diseases.

Oncology: A significant number of indazole derivatives have been investigated as anticancer agents. nih.govrsc.org Their mechanisms of action are diverse and include the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. The 1H-indazole-3-amine moiety, for example, is a key component of several kinase inhibitors. nih.gov Given that this compound shares the 6-bromo-1H-indazole core, it could serve as a valuable intermediate for the synthesis of novel kinase inhibitors. chemimpex.com

Inflammatory Diseases: Indazole derivatives have also shown promise as anti-inflammatory agents. nih.gov For example, the non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains an indazole core. The anti-inflammatory properties of some indazoles are attributed to their ability to modulate the production of inflammatory mediators. The structural similarity of this compound to these compounds suggests that its derivatives could also possess anti-inflammatory activity.

Emerging Research Avenues and Future Directions for 6 Bromo 1h Indazol 3 Yl Methanol

Integration with Advanced Drug Delivery Systems

The development of advanced drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of bioactive molecules. While specific research on the formulation of (6-Bromo-1H-indazol-3-yl)methanol into such systems is still in its nascent stages, the physicochemical properties of the indazole scaffold suggest significant potential for its integration with various nanocarriers. The future of drug delivery for indazole-based compounds, including this compound, may involve leveraging nanoparticles, liposomes, and hydrogels to improve bioavailability and achieve targeted delivery. researchgate.net

Nanoparticles: Encapsulating this compound or its derivatives into nanoparticles could offer several advantages. Nanoparticles can protect the drug from premature degradation, control its release profile, and facilitate its accumulation at specific sites within the body, such as tumor tissues, through the enhanced permeability and retention (EPR) effect. mdpi.com The surface of these nanoparticles can be further functionalized with targeting ligands to actively direct the drug to specific cells or tissues.

Liposomes: Liposomes, which are vesicular structures composed of lipid bilayers, are another promising platform for the delivery of indazole-based compounds. mdpi.com The imidazole (B134444) moiety, structurally related to indazole, has been incorporated into pH-sensitive liposomes that can selectively release their payload in the acidic microenvironment of tumors. nih.gov This suggests that this compound could potentially be formulated into similar pH-responsive liposomes for targeted cancer therapy. nih.govspringermedicine.com

Hydrogels: Hydrogels, three-dimensional polymer networks with high water content, can serve as reservoirs for the sustained release of drugs. nih.gov The incorporation of this compound into a hydrogel matrix could provide localized and prolonged drug action, which would be particularly beneficial for applications such as topical treatments or localized injections.

Future research in this area will likely focus on the formulation and characterization of this compound-loaded nanocarriers and the evaluation of their therapeutic efficacy in preclinical models.

Exploration of Novel Pharmacological Targets

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.govrsc.org Numerous indazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. nih.govresearchgate.netnih.govnih.gov This existing body of research provides a strong rationale for exploring the potential of this compound as a precursor for the synthesis of novel kinase inhibitors.

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity. nih.gov The bromo and methanol (B129727) groups on this compound offer convenient handles for synthetic modification, allowing for the generation of a diverse library of derivatives for screening against various pharmacological targets.

Several classes of kinases have been successfully targeted by indazole-based inhibitors, as detailed in the table below:

| Indazole Derivative Class | Target Kinase(s) | Therapeutic Potential | Reference(s) |

| Indazole-pyrimidine based derivatives | VEGFR-2 | Anti-angiogenic, Anticancer | rsc.org |

| 3-substituted 1H-indazoles | FGFR1 | Anticancer | nih.govnih.govmdpi.com |

| Indazole amide derivatives | ERK1/2 | Anticancer | nih.govnih.gov |

| 7-substituted indazole derivatives | Akt | Anticancer | nih.govucsf.edu |

| Indazole-based sulfonamides | MAPK1 | Anticancer | mdpi.com |

Beyond kinases, indazole derivatives have also shown promise as inhibitors of other important enzymes. For instance, some derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer. nih.gov The exploration of this compound as a scaffold for the development of inhibitors against these and other novel pharmacological targets represents a significant and promising area for future research. nih.gov

Application in Chemical Biology and Probe Development

Chemical probes are essential tools in chemical biology for the study of protein function and the validation of new drug targets. The development of potent and selective probes based on novel scaffolds is a continuous endeavor. The structural characteristics of this compound make it an attractive starting point for the design and synthesis of chemical probes. researchgate.net

The indazole core can serve as the recognition element for a specific protein target, while the methanol group provides a convenient site for the attachment of reporter tags, such as fluorescent dyes or biotin, or for linking to a solid support for affinity chromatography experiments. The bromine atom can be utilized for further structural modifications to optimize binding affinity and selectivity, or it can be a site for the introduction of photo-cross-linking groups to enable covalent capture of the target protein.

The development of chemical probes from this compound could facilitate:

Target Identification: Affinity-based probes can be used to isolate and identify the cellular targets of bioactive indazole derivatives.

Target Engagement Assays: Fluorescently labeled probes can be employed to measure the binding of a drug to its target within living cells.

Imaging Protein Localization: Probes can be used to visualize the subcellular localization of a target protein.

While the direct application of this compound as a chemical probe has not yet been reported, its potential in this area is significant. Future research efforts could focus on the rational design and synthesis of probes based on this scaffold to investigate the mechanism of action of indazole-based compounds and to explore the broader landscape of the "indazome" – the collection of proteins that interact with this privileged heterocyclic system.

常见问题

Q. Q1. What synthetic methodologies are recommended for preparing (6-Bromo-1H-indazol-3-yl)methanol, and how can structural purity be validated?

- Synthesis : Utilize nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, brominated indazole precursors can undergo hydroxylation at the 3-position via reflux in methanol with acetic acid as a catalyst (similar to methods in ).

- Validation :

- NMR Spectroscopy : Confirm the presence of the methanol (-CH2OH) group via ¹H NMR (δ ~4.8 ppm for -CH2OH, splitting patterns) and ¹³C NMR (δ ~60-65 ppm for CH2OH) .

- Mass Spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]+ expected for C8H7BrN2O: ~227.97 g/mol).

- X-ray Crystallography : Use SHELXL () for single-crystal refinement to resolve bond lengths/angles and confirm bromine positioning.

Advanced Crystallographic Challenges

Q. Q2. How can I address crystallographic refinement challenges (e.g., twinning, disorder) when resolving this compound?

- Twinning : Implement the HKLF5 format in SHELXL () to model twin domains. Use the BASF parameter for scale factor adjustments.

- Disorder : Apply PART instructions in SHELXL to split disordered atoms (e.g., bromine or methanol groups) and refine occupancy ratios .

- Tools : Validate results using WinGX () for metric analysis and ORTEP for anisotropic displacement visualization.

Biological Activity Profiling

Q. Q3. How should I design bioactivity studies for this compound, given structural analogs show α-glucosidase inhibition?

- Assay Design :

- Data Interpretation : Compare dose-response curves and use ANOVA to assess significance (p<0.05).

Handling Data Contradictions

Q. Q4. How to resolve contradictory bioactivity results (e.g., high in vitro vs. low in vivo efficacy) for this compound?

- Root Cause Analysis :

- Statistical Methods : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .

Solubility and Stability Optimization

Q. Q5. What strategies improve the solubility and stability of this compound in experimental settings?

- Solubility : Use co-solvents (e.g., PEG-400) or pH adjustment (e.g., buffered saline at pH 7.4).

- Stability :

Computational Modeling

Q. Q6. How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling Steps :

- Optimize geometry using B3LYP/6-311G(d,p) basis sets.

- Calculate Fukui indices to identify electrophilic sites (C-6 bromine as a leaving group).

- Simulate reaction pathways (e.g., SNAr at C-3 methanol group) using Gaussian or ORCA.

Ethical Data Sharing

Q. Q7. How to reconcile open-data requirements with privacy concerns when publishing datasets involving this compound?

- Anonymization : Remove identifiers from pharmacological datasets (e.g., patient-derived cytotoxicity data).

- Compliance : Follow GDPR/IRB guidelines for de-identified data sharing (). Use repositories like Zenodo with restricted access tiers.

Reaction Condition Optimization

Q. Q8. How do solvent polarity and catalysts influence functionalization at the indazole core?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at C-6 bromine.

- Catalysts : Use Pd(PPh3)4 for Suzuki couplings (e.g., replacing bromine with aryl groups) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。